![molecular formula C15H18ClNO B14372647 3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride CAS No. 90287-70-0](/img/structure/B14372647.png)
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of substituted phenols. It is characterized by the presence of a benzyl group attached to a methylamino group, which is further connected to a phenol ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride typically involves the following steps:
Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine.
Attachment to the Phenol Ring: The benzyl(methyl)amine is then reacted with a phenol derivative under basic conditions to form the desired compound.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol ring can be oxidized to form quinones.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkanes and reduced amines.
Substitution: Various substituted phenols and amines.
Applications De Recherche Scientifique
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol ring can interact with enzymes and receptors, modulating their activity. The benzyl(methyl)amino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Benzyl(methyl)amino]-2-methyl-1-phenyl-1-propanone hydrochloride
- 1-[Benzyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride
- 2-Benzyl-3-(dimethylamino)-1,1-diphenyl-1-propanol hydrochloride
Uniqueness
3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90287-70-0 |
|---|---|
Formule moléculaire |
C15H18ClNO |
Poids moléculaire |
263.76 g/mol |
Nom IUPAC |
3-[[benzyl(methyl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-16(11-13-6-3-2-4-7-13)12-14-8-5-9-15(17)10-14;/h2-10,17H,11-12H2,1H3;1H |
Clé InChI |
DARXCIVUXTWHCF-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


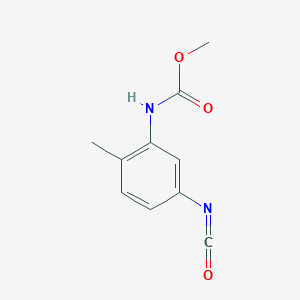
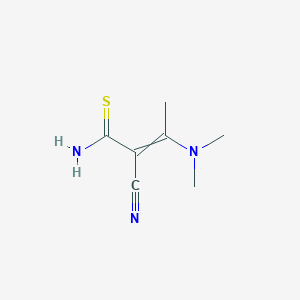

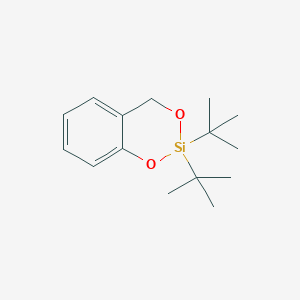

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B14372584.png)
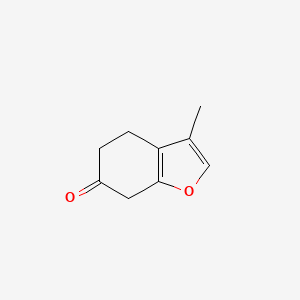
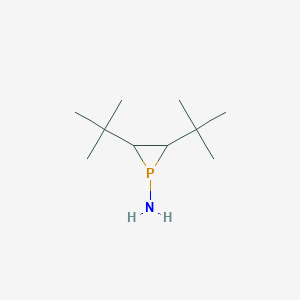
![1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene](/img/structure/B14372622.png)
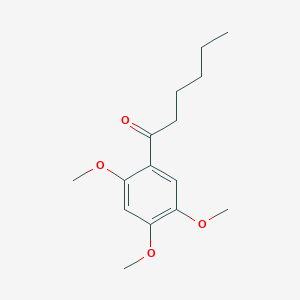

![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)
![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)
![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)
